Introduction: A Versatile and Conformationally Significant Building Block
Introduction: A Versatile and Conformationally Significant Building Block
An In-Depth Technical Guide to [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride (CAS 7535-15-1)
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride, also commonly known as diphenic acid chloride, is a highly reactive organic compound identified by the CAS number 7535-15-1.[1][2] Structurally, it is characterized by a biphenyl core with two carbonyl chloride functional groups positioned at the 2 and 2' positions. This specific ortho-substitution pattern imparts significant steric hindrance around the biphenyl linkage, leading to hindered rotation and the potential for atropisomerism—a form of chirality arising from restricted rotation about a single bond.[3] This feature, combined with the high reactivity of the dual acyl chloride moieties, makes it a valuable and strategic precursor in the synthesis of complex organic molecules, including macrocycles, specialized polymers, and chiral ligands with applications in catalysis and medicinal chemistry.[4]
This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling protocols, designed to equip researchers with the necessary insights for its effective application.
PART 1: Core Physicochemical and Computed Properties
A foundational understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The key characteristics of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride are summarized below.
| Property | Value | Source |
| CAS Number | 7535-15-1 | [1][2] |
| Molecular Formula | C₁₄H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 279.12 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline solid | [5] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3 | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Solubility and Reactivity Profile: The compound is generally soluble in common anhydrous organic solvents such as dichloromethane, chloroform, and toluene.[5] It is critical to note its high sensitivity to moisture. In the presence of water or protic solvents, it readily hydrolyzes to form the parent [1,1'-Biphenyl]-2,2'-dicarboxylic acid (diphenic acid) and hydrochloric acid.[5] This hydrolytic instability necessitates that all handling, storage, and reactions be conducted under strictly anhydrous conditions.
PART 2: Synthesis and Self-Validating Protocol
The most direct and common synthesis of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride involves the chlorination of its corresponding dicarboxylic acid, diphenic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[5]
Causality in Reagent Selection:
-
Thionyl Chloride (SOCl₂): A robust and common choice. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[5]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions. Its byproducts (CO, CO₂, HCl) are also gaseous.[5] The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). The causality here is the in-situ formation of the Vilsmeier reagent, (Me₂N=CHCl)⁺Cl⁻, which is a more potent and soluble chlorinating agent than oxalyl chloride itself, accelerating the conversion.
Experimental Protocol: Synthesis from Diphenic Acid
This protocol describes a self-validating system where reaction progress and product purity are confirmed at key stages.
Objective: To synthesize [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride from diphenic acid using oxalyl chloride.
Materials:
-
[1,1'-Biphenyl]-2,2'-dicarboxylic acid (Diphenic Acid) (1.0 eq)
-
Oxalyl chloride (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add diphenic acid (1.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.
-
Reagent Addition: Slowly add oxalyl chloride (2.5 eq) to the stirring suspension at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Self-Validation Point 1: The cessation of gas evolution provides a preliminary indication that the reaction is nearing completion.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the solution becomes clear, indicating the consumption of the solid starting material.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. To ensure complete removal of volatile reagents, the resulting solid can be re-dissolved in a small amount of anhydrous DCM and evaporated again.[6]
-
Self-Validation Point 2: An IR spectrum of the crude product should show the disappearance of the broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch characteristic of an acyl chloride (~1780 cm⁻¹).
-
-
Purification: The resulting solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable anhydrous solvent system like hexanes/DCM.
Caption: Synthesis workflow for [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride.
PART 3: Reactivity and Synthetic Applications
The synthetic utility of this molecule is dominated by the two electrophilic acyl chloride groups, which readily undergo nucleophilic acyl substitution.
Key Reactions:
-
Esterification: Reacts with alcohols to form diesters.
-
Amidation: Reacts with primary or secondary amines to form diamides.
-
Friedel-Crafts Acylation: Can acylate aromatic rings in the presence of a Lewis acid catalyst.
-
Intramolecular Cyclization: Due to the proximity of the two functional groups, it can undergo intramolecular reactions to form seven-membered ring systems, such as diphenic anhydride upon controlled hydrolysis.[3]
This reactivity makes it an ideal monomer for step-growth polymerization to produce polyamides and polyesters with rigid biphenyl backbones. Furthermore, its conformationally restricted nature is exploited in the synthesis of macrocyclic hosts for molecular recognition and as a precursor for chiral ligands used in asymmetric catalysis.
Caption: Key synthetic transformations of the title compound.
PART 4: Spectral Characterization Profile
While specific spectra should be acquired for each synthesized batch, the following table outlines the expected spectral characteristics for validation purposes.
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The exact splitting pattern will be intricate due to the ortho-substitution and restricted rotation. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm). A signal for the carbonyl carbon is expected at a downfield shift (approx. 165-170 ppm). |
| IR (Infrared) | A very strong and sharp C=O stretching band for the acyl chloride functional group around 1770-1800 cm⁻¹. Aromatic C=C stretching bands around 1400-1600 cm⁻¹. C-Cl stretching bands. |
| MS (Mass Spec) | A molecular ion peak (M⁺) at m/z ≈ 278, along with characteristic isotopic patterns for two chlorine atoms (M, M+2, M+4). Fragmentation would likely show loss of Cl (M-35) and COCl (M-63). |
PART 5: Safety, Handling, and Storage
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride is a hazardous chemical that requires strict safety protocols.
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[5][7]
-
Moisture Reactive: Reacts with moisture to produce corrosive HCl gas.[5]
-
Respiratory Irritant: Inhalation of dust or vapors can cause respiratory tract irritation.[5]
Handling Procedures:
-
Always work in a certified chemical fume hood to avoid inhalation of dust and vapors.[8]
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]
-
Handle under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Avoid all contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials like water, alcohols, and strong bases.[11]
-
Keep the container tightly sealed. For long-term storage, sealing under a nitrogen atmosphere is recommended to prevent hydrolysis.[8]
Conclusion
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride is a pivotal reagent for chemists aiming to construct molecules with defined three-dimensional architectures. Its high reactivity, coupled with the unique conformational constraints imposed by its 2,2'-disubstituted biphenyl core, provides a direct route to advanced materials and complex organic structures. A thorough understanding of its properties and adherence to stringent handling protocols are essential for leveraging its full synthetic potential safely and effectively.
References
- The Chemical Properties and Synthesis of Biphenyldicarbonyl Chloride. (2026, February 12). Agile Reader One.
- [1,1'-BIPHENYL]-2,2'-DICARBONYLDICHLORIDE. Echemi.
- SAFETY DATA SHEET. (2014, September 28). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 9). Tokyo Chemical Industry.
- Material Safety Data Sheet - [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, 95+%. (2006, March 22). Cole-Parmer.
- 4,4'-BIPHENYLDICARBONYL CHLORIDE synthesis. ChemicalBook.
- 7535-15-1 | 2,2'-biphenyldicarboxylic acid dichloride.
- Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications.
- [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | C14H8Cl2O2. PubChem.
- Diphenic acid. Wikipedia.
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